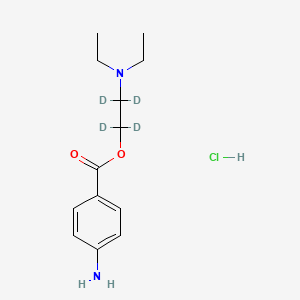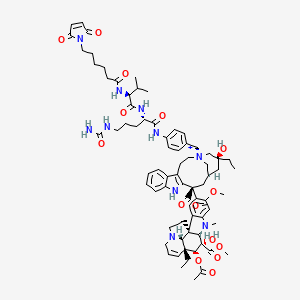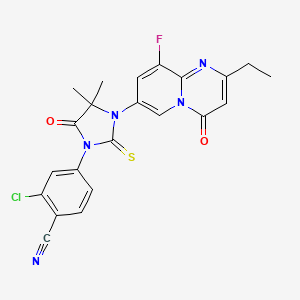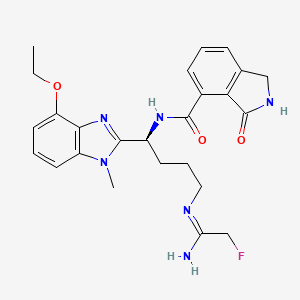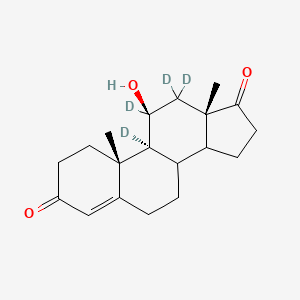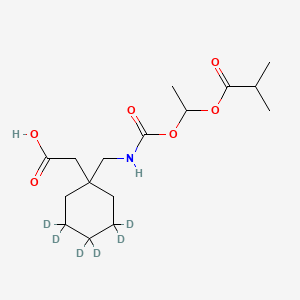
Gabapentin enacarbil-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gabapentin enacarbil-d6 is a deuterated form of gabapentin enacarbil, an extended-release prodrug of gabapentin. Gabapentin enacarbil is primarily used for the treatment of moderate to severe primary restless legs syndrome and postherpetic neuralgia. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gabapentin enacarbil-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthesis typically starts with the preparation of 1-haloalkyl carbamate or carbonate intermediates. These intermediates are then coupled with carboxylic acids to form the diacid acetal skeleton, which is a key intermediate in the synthesis of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents such as acetonitrile, ketones, ethers, esters, and hydrocarbons, along with tertiary amines like N-methylmorpholine and triethylamine .
Chemical Reactions Analysis
Types of Reactions: Gabapentin enacarbil-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Gabapentin enacarbil-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical stability and reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, gabapentin.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating conditions such as restless legs syndrome and postherpetic neuralgia
Industry: Employed in the development of new pharmaceutical formulations with improved pharmacokinetic properties.
Mechanism of Action
Gabapentin enacarbil-d6 exerts its effects through its conversion to gabapentin in the body. The exact mechanism of action of gabapentin is not fully understood, but it is believed to involve the modulation of voltage-dependent calcium channels. Gabapentin binds to the alpha-2-delta subunit of these channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters .
Comparison with Similar Compounds
Gabapentin: The parent compound of gabapentin enacarbil-d6, used primarily for epilepsy and neuropathic pain.
Pregabalin: A structural analog of gabapentin, used for similar indications but with different pharmacokinetic properties.
Vigabatrin: Another analog of gamma-aminobutyric acid, used for epilepsy and infantile spasms.
Uniqueness: this compound is unique due to its deuterium incorporation, which can enhance its metabolic stability and prolong its therapeutic effects compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C16H27NO6 |
|---|---|
Molecular Weight |
335.42 g/mol |
IUPAC Name |
2-[3,3,4,4,5,5-hexadeuterio-1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/i4D2,5D2,6D2 |
InChI Key |
TZDUHAJSIBHXDL-KETLRHEYSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C)[2H] |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


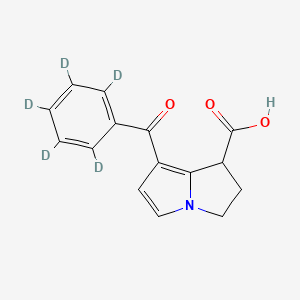
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)

![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
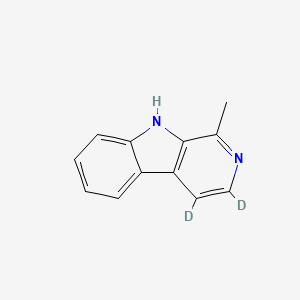
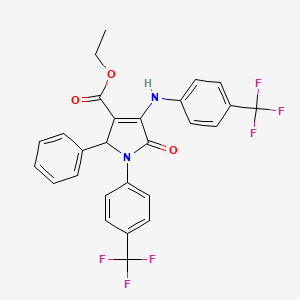
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
